An In-Depth Technical Guide to the Characterization of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride
An In-Depth Technical Guide to the Characterization of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride
Disclaimer: The following guide provides a comprehensive technical framework for the characterization of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document synthesizes established methodologies and proven insights from the broader class of 1,2,4-oxadiazole derivatives and related heterocyclic compounds. The protocols and data presented herein are representative and intended to serve as an expert guide for researchers in drug discovery and development.
Introduction: The Scientific Merit of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amides and esters.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] The incorporation of a pyrrolidine moiety, a common feature in centrally active pharmaceuticals, suggests a potential for neurological applications. Specifically, the structural motif of an azabicyclic amine linked to a heterocyclic core is a well-established pharmacophore for muscarinic acetylcholine receptors (mAChRs).[4] This guide, therefore, provides a detailed roadmap for the synthesis, purification, and comprehensive characterization of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, a compound of significant interest for its potential as a novel therapeutic agent.
Part 1: Synthesis and Purification
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the condensation of an amidoxime with a carboxylic acid derivative.[1][5] This approach offers a versatile and reliable route to the target compound.
Proposed Synthetic Pathway
The logical synthetic route to 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves a two-step process starting from commercially available N-Boc-pyrrolidin-3-carboxylic acid.
Caption: Proposed synthesis of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Boc-pyrrolidine-3-amidoxime
-
Amide Formation: To a solution of N-Boc-pyrrolidine-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) and stir at room temperature. After completion, the solvent is removed under reduced pressure. The resulting acid chloride is then slowly added to a solution of aqueous ammonia.
-
Nitrile Formation: The crude amide is dehydrated using a suitable agent (e.g., phosphorus pentoxide or Burgess reagent) in a dry solvent under an inert atmosphere.
-
Amidoxime Synthesis: The resulting nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a protic solvent like ethanol. The reaction is typically heated to reflux.
Step 2: Synthesis of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride
-
Oxadiazole Formation: The N-Boc-pyrrolidine-3-amidoxime is coupled with formic acid using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like DMF.
-
Boc Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid such as trifluoroacetic acid (TFA).
-
Salt Formation: The resulting free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
Purification and Validation
Purification of the final compound is critical and should be performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity should be assessed by analytical HPLC, with a target purity of >98%.
Part 2: Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physicochemical Properties
The following table summarizes the expected physicochemical properties.
| Property | Predicted/Expected Value | Method of Determination |
| Molecular Formula | C₆H₁₀ClN₃O | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 175.62 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | >150 °C (decomposition) | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Soluble in water, DMSO, and methanol | Experimental solubility assessment |
| pKa | Pyrrolidine nitrogen: ~9-10; Oxadiazole: weakly basic | Potentiometric titration or computational prediction |
Spectroscopic Analysis
Spectroscopic techniques provide the definitive structural confirmation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the C5 proton of the oxadiazole ring. The chemical shifts will be influenced by the protonation state and the solvent.
-
¹³C NMR: The carbon NMR will display distinct signals for the two carbons of the oxadiazole ring, typically in the range of 160-170 ppm, and the carbons of the pyrrolidine ring.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Assign peaks based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC).
2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern in MS/MS can provide further structural information.[7][8]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Data Acquisition: Analyze the sample using electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: Determine the exact mass of the molecular ion [M+H]⁺ and compare it to the calculated mass.
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching, C=N stretching of the oxadiazole ring (around 1610-1650 cm⁻¹), and C-O-C stretching.[9]
Caption: Analytical workflow for structural characterization.
Part 3: Pharmacological Profiling
The structural features of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole suggest that it may interact with muscarinic acetylcholine receptors (mAChRs), which are important targets for various central nervous system disorders.[4]
Hypothesized Mechanism of Action
The pyrrolidine nitrogen can act as a cationic head group, a key pharmacophoric element for muscarinic receptor ligands. The 1,2,4-oxadiazole ring can serve as a hydrogen bond acceptor. Depending on the stereochemistry and the substitution pattern, the compound could act as either an agonist or an antagonist at different mAChR subtypes (M1-M5).[10][11]
Experimental Workflow for Pharmacological Screening
A tiered approach is recommended to efficiently characterize the pharmacological profile.
Caption: Tiered workflow for pharmacological evaluation.
1. Primary Screening: Radioligand Binding Assays
-
Objective: To determine the affinity of the compound for muscarinic receptors.
-
Protocol:
-
Use cell membranes from CHO or HEK cells stably expressing individual human mAChR subtypes (M1-M5).
-
Perform competitive binding assays using a non-selective antagonist radioligand (e.g., [³H]-N-methylscopolamine).
-
Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the inhibition constant (Ki).
-
2. Functional Assays
-
Objective: To determine if the compound acts as an agonist or antagonist and to quantify its potency and efficacy.
-
Protocol:
-
Use whole cells expressing the mAChR subtypes.
-
For Gq-coupled receptors (M1, M3, M5), measure second messenger responses such as inositol phosphate (IP) accumulation or intracellular calcium mobilization.
-
For Gi-coupled receptors (M2, M4), measure the inhibition of adenylyl cyclase.
-
Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
3. In Vivo Studies
Based on the in vitro profile, promising compounds can be advanced to in vivo models. For example, if the compound is a selective M4 antagonist, it could be tested in rodent models of Parkinson's disease or dystonia.[12]
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride. By following the outlined protocols, researchers can confidently synthesize, purify, and thoroughly characterize this novel chemical entity. The proposed pharmacological screening cascade offers a clear path to elucidating its biological activity and therapeutic potential. The convergence of the stable 1,2,4-oxadiazole core with the neurologically significant pyrrolidine moiety makes this compound a compelling candidate for further investigation in the quest for new medicines.
References
-
A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
Synthesis of 3-amino-1,2,4-oxadiazoles from aromatic N-acylguanidines. ResearchGate. [Link]
-
Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways. ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. PubMed. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. [Link]
-
13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]
-
Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. STM Journals. [Link]
-
Synthesis and Screening of New[2][13][14]Oxadiazole,[2][14][15]Triazole, and[2][14][15]Triazolo[4,3-b][2][14][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. [Link]
-
Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. PMC - PubMed Central. [Link]
-
SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Springer. [Link]
-
The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. PubMed. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. [Link]
-
Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. PubMed. [Link]
-
Synthesis of substituted 1,3,4-oxadiazole derivatives. Semantic Scholar. [Link]
-
A Novel Series of Non-Quaternary Oxadiazoles Acting as Full Agonists at Muscarinic Receptors. PubMed. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Springer. [Link]
-
Synthesis of 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-Derived Dipeptidomimetics. The Journal of Organic Chemistry. [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
1,3,4-Oxadiazole Derivatives as Potential Biological Agents. Bentham Science Publisher. [Link]
Sources
- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalspub.com [journalspub.com]
- 10. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
